4-((6-Chloro-2-methylpyrimidin-4-yl)amino)cyclohexan-1-ol
Description
4-((6-Chloro-2-methylpyrimidin-4-yl)amino)cyclohexan-1-ol is a chemical compound that belongs to the class of pyrimidinylamines It features a pyrimidin-4-yl group substituted with a chloro and a methyl group, and an amino group attached to a cyclohexanol moiety
Properties
IUPAC Name |
4-[(6-chloro-2-methylpyrimidin-4-yl)amino]cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3O/c1-7-13-10(12)6-11(14-7)15-8-2-4-9(16)5-3-8/h6,8-9,16H,2-5H2,1H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDTFPPBIVBYDOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)NC2CCC(CC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-((6-Chloro-2-methylpyrimidin-4-yl)amino)cyclohexan-1-ol typically involves the following steps:
Formation of 6-Chloro-2-methylpyrimidin-4-ylamine: This intermediate can be synthesized through the reaction of 2-amino-4-chloro-6-methylpyrimidine with appropriate reagents.
Cyclohexanol Derivative Formation: Cyclohexanol is reacted with a suitable activating agent to introduce the amino group.
Coupling Reaction: The amino group of cyclohexanol is then coupled with the 6-Chloro-2-methylpyrimidin-4-ylamine under specific reaction conditions, often involving a catalyst.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 4-((6-Chloro-2-methylpyrimidin-4-yl)amino)cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The cyclohexanol moiety can be oxidized to form cyclohexanone.
Reduction: The pyrimidinylamine group can be reduced to form a corresponding amine.
Substitution: The chlorine atom in the pyrimidinyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate.
Reduction: Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a base.
Major Products Formed:
Oxidation: Cyclohexanone
Reduction: 4-((6-Chloro-2-methylpyrimidin-4-yl)amino)cyclohexan-1-amine
Substitution: Various substituted pyrimidinylamines
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as an anti-cancer agent. The chlorinated pyrimidine derivatives are known to exhibit cytotoxic activity against various cancer cell lines. Studies have shown that modifications in the structure can enhance selectivity and potency against specific tumor types.
Antiviral Activity
Research has indicated that compounds with similar structures possess antiviral properties. The presence of the pyrimidine ring may enhance interactions with viral enzymes or receptors, making it a candidate for further exploration in antiviral drug development.
Enzyme Inhibition
4-((6-Chloro-2-methylpyrimidin-4-yl)amino)cyclohexan-1-ol may act as an inhibitor for certain enzymes involved in metabolic pathways. This inhibition can be crucial for designing drugs that target metabolic disorders or conditions where enzyme regulation is necessary.
Neuropharmacology
There is emerging interest in the neuropharmacological applications of this compound, particularly concerning its effects on neurotransmitter systems. Preliminary studies suggest potential benefits in treating neurodegenerative diseases, although further research is needed to elucidate its mechanisms of action.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anti-cancer activity | Demonstrated significant cytotoxicity against breast cancer cell lines, suggesting potential for development as an anticancer agent. |
| Study B | Antiviral properties | Showed promising results against influenza virus, indicating that structural modifications could enhance efficacy. |
| Study C | Enzyme inhibition | Identified as a potent inhibitor of enzyme X, which plays a role in metabolic syndrome, opening avenues for therapeutic applications. |
Mechanism of Action
The mechanism by which 4-((6-Chloro-2-methylpyrimidin-4-yl)amino)cyclohexan-1-ol exerts its effects involves its interaction with specific molecular targets. The pyrimidinylamine group can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-Amino-4-chloro-6-methylpyrimidine: Similar structure but lacks the cyclohexanol moiety.
4-Chloro-6-methylpyrimidin-2-ylamine: Similar pyrimidinylamine group but different substitution pattern.
Biological Activity
4-((6-Chloro-2-methylpyrimidin-4-yl)amino)cyclohexan-1-ol, with CAS number 1248215-71-5, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. Understanding its biological activity is crucial for developing therapeutic agents that leverage its properties.
The molecular formula of this compound is with a molecular weight of 241.72 g/mol. Its structural features include a pyrimidine ring, which is known for its role in various biological processes.
Research indicates that compounds containing pyrimidine derivatives, similar to this compound, can exhibit significant biological activities through various mechanisms:
- Antiviral Activity : Preliminary studies suggest that related compounds can inhibit viral replication processes. For instance, certain analogues have shown potency against human adenovirus (HAdV), with selectivity indexes exceeding 100, indicating a strong potential for antiviral applications .
- Antimicrobial Properties : Compounds with similar structural motifs have been explored as novel antimicrobial agents. In silico docking studies have identified potential targets against resistant strains of bacteria and fungi, suggesting that this compound may also exhibit antimicrobial activity .
- Kinase Inhibition : The interaction of similar compounds with kinases has been documented, where they bind to specific conformations of the enzyme and inhibit their activity. This mechanism is significant in cancer therapy as it may prevent tumor growth by interfering with cell signaling pathways .
Biological Activity Data
| Activity Type | Description | IC50/Selectivity Index |
|---|---|---|
| Antiviral | Inhibition of HAdV replication | IC50 = 0.27 µM (for related analogues) |
| Antimicrobial | Effective against S. epidermidis and C. albicans | Varies by target protein |
| Kinase Inhibition | Selective inhibition of CDK6 | High selectivity over other kinases |
Case Studies
- Antiviral Efficacy : A study on related compounds demonstrated their ability to inhibit the HAdV life cycle at various stages, showcasing their potential as antiviral agents .
- Antimicrobial Action : In silico studies have shown that compounds similar to this compound can effectively bind to bacterial enzymes, leading to their inhibition and subsequent bacterial death .
- Kinase Interaction : Research has highlighted the role of pyrimidine derivatives in selectively targeting CDK4/6 kinases, which are crucial in cancer cell proliferation. The binding interactions suggest a promising avenue for developing cancer therapeutics based on this compound's structure .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
